molecular formula C14H14FNO2S B2702621 2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1251561-37-1

2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2702621
CAS No.: 1251561-37-1
M. Wt: 279.33
InChI Key: MGKYHQAYPFXEFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis Chemoselective acetylation processes, as detailed in research by Magadum and Yadav (2018), highlight the potential for compounds similar to 2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide in the synthesis of intermediates for antimalarial drugs. This process employs immobilized lipase for the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, indicating the importance of such compounds in the natural synthesis of pharmacologically relevant molecules (Deepali B Magadum & G. Yadav, 2018).

Antitumor Activities and Synthesis Techniques The creation of novel acetamide derivatives with potential anti-inflammatory and antitumor activities showcases another significant application. Research by Sunder and Maleraju (2013) on the synthesis of acetamide derivatives demonstrates the potential therapeutic benefits of such compounds in treating inflammatory conditions and cancer (K. Sunder & Jayapal Maleraju, 2013).

Material Science and Pharmaceuticals Compounds with structures similar to this compound also find applications in material science and pharmaceuticals. The study by Nagaraju et al. (2018) on substituted thiophenes highlights their wide spectrum of biological activities and their use in various technologies, including thin-film transistors and solar cells (S. Nagaraju et al., 2018).

Cytotoxic Activity Against Cancer Cell Lines The research conducted by Riadi et al. (2021) presents the synthesis of a new derivative that exhibited potent cytotoxic activity against several human cancer cell lines. This finding underlines the potential of acetamide derivatives in developing effective anti-cancer agents (Y. Riadi et al., 2021).

Chemosensors for Metal Ion Detection In the field of chemical sensing, Park et al. (2015) synthesized a chemosensor that demonstrates the application of acetamide derivatives in detecting and quantifying metal ions in biological and aqueous samples. This sensor's ability to monitor Zn2+ concentrations is particularly noteworthy, indicating the utility of such compounds in environmental monitoring and healthcare (G. Park et al., 2015).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c15-12-3-1-10(2-4-12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYHQAYPFXEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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